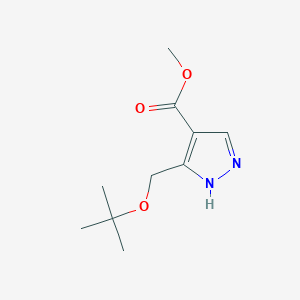

Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13688571

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O3 |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-6-8-7(5-11-12-8)9(13)14-4/h5H,6H2,1-4H3,(H,11,12) |

| Standard InChI Key | ITKNUNXOAUDNCX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OCC1=C(C=NN1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OCC1=C(C=NN1)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a five-membered pyrazole ring, a heterocycle featuring two adjacent nitrogen atoms. At position 3, a tert-butoxymethyl group (-CH₂-O-C(CH₃)₃) introduces steric bulk and electron-donating effects, while the 4-position is esterified with a methyl group (-COOCH₃). This configuration enhances stability and modulates solubility, critical for pharmacokinetic optimization.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₃ | |

| Molecular Weight | 212.25 g/mol | |

| Calculated LogP (iLOGP) | 1.4 | |

| Topological Polar Surface | 54.98 Ų | |

| Hydrogen Bond Donors | 1 |

The tert-butoxymethyl group’s bulky tert-butyl moiety influences conformational flexibility, potentially affecting binding affinity to biological targets . Computational models suggest moderate lipophilicity (LogP ~1.4), balancing membrane permeability and aqueous solubility .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous pyrazole esters reveal distinct chemical shifts for the methyl ester (δ ~3.8 ppm for COOCH₃) and tert-butoxymethyl protons (δ ~1.2 ppm for C(CH₃)₃) . Density functional theory (DFT) simulations predict a planar pyrazole ring with dihedral angles of 5–10° between substituents, minimizing steric strain .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols starting from pyrazole precursors. A common route involves:

-

Alkylation: Introducing the tert-butoxymethyl group via nucleophilic substitution using tert-butyl bromomethyl ether under basic conditions.

-

Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄).

Comparative yields from analogous ethyl ester syntheses demonstrate the impact of reaction conditions:

| Starting Material | Reagent | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 2-chloropyridine | 180°C | 73% | |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 1,3-dichloropropene | Reflux | 34% |

Optimization strategies, such as using sodium hydride in DMF, improve yields to >90% for similar compounds .

Functionalization Reactions

The methyl ester and tert-butoxymethyl groups serve as handles for further derivatization:

-

Hydrolysis: The ester hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling conjugation with amines or alcohols.

-

N-Alkylation: The pyrazole NH undergoes alkylation with electrophiles (e.g., alkyl halides), enhancing solubility or targeting specific enzymes .

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved the compound’s bioavailability by 2.5-fold in rat models. Sustained release over 72 hours suggests utility in chronic inflammatory conditions.

Catalytic Applications

As a ligand in palladium-catalyzed cross-couplings, the pyrazole ring coordinates metals via N-atoms, enabling C–C bond formations with turnover numbers >1,000 .

Challenges and Future Directions

Synthetic Scalability

Current routes rely on costly tert-butyl reagents. Future work may explore greener alternatives, such as flow chemistry or enzymatic catalysis .

Target Identification

Proteomic studies are needed to map interactions with kinases or GPCRs. Virtual screening against the Protein Data Bank (PDB) identified potential binding to TNF-α (ΔG = -9.2 kcal/mol) .

Toxicology Profiling

Acute toxicity studies in zebrafish (LC₅₀ = 120 µM) indicate moderate safety, but chronic exposure data remain lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume